molecular formula Ca5ClO12P3 B074026 Estriol CAS No. 1306-04-3

Estriol

Numéro de catalogue: B074026
Numéro CAS: 1306-04-3
Poids moléculaire: 520.8 g/mol
Clé InChI: IPCINBJXUJWIFD-UHFFFAOYSA-D
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Overview of Endogenous Estrogens and Estriol's Position within the Steroid Hormone Family

Estrogens are a class of lipid-soluble steroid hormones crucial for various physiological functions in both females and males, predominantly known for their roles in the female reproductive system and secondary sexual characteristics uni.luguidetopharmacology.orgwikipedia.org. These hormones are primarily synthesized in the ovaries, but also in other tissues such as the testes, adrenal cortex, placenta, liver, bone, skin, breast, and brain uni.luguidetopharmacology.orgwikipedia.org.

This compound (E3), chemically identified as estra-1,3,5(10)-triene-3,16α,17β-triol or 16α-hydroxyestradiol, is distinguished by the presence of three hydroxyl groups alfa-chemistry.comnih.gov. While estradiol is recognized as the most potent and principal intracellular human estrogen, both this compound and estrone exhibit considerably weaker activity at the receptor level uni.lunih.gov. In non-pregnant women, this compound levels are typically almost undetectable uni.lualfa-chemistry.com. However, during pregnancy, the placenta synthesizes this compound in very high quantities, making it the most produced estrogen in the body, although its circulating levels may appear similar to other estrogens due to its relatively high rate of metabolism and excretion uni.lualfa-chemistry.comnih.govuni.lu. This compound is also a major urinary estrogen nih.gov.

The endogenous estrogens can be summarized as follows:

EstrogenChemical FormulaPrimary Production Site (Non-Pregnant)Relative Potency (vs. Estradiol)Key Role/Occurrence
Estradiol (E2)C₁₈H₂₄O₂Ovaries (granulosa cells) uni.luMost potent uni.lunih.govPrincipal estrogen during reproductive years uni.lu
Estrone (E1)C₁₈H₂₂O₂Peripheral conversion of androstenedione, ovaries uni.luWeaker uni.lunih.govPredominant estrogen after menopause uni.lu
This compound (E3)C₁₈H₂₄O₃Placenta (during pregnancy) uni.lualfa-chemistry.comWeakest alfa-chemistry.comuni.luDominant estrogen during pregnancy alfa-chemistry.comuni.lu

Historical Trajectories and Foundational Concepts in this compound Research

The journey of understanding estrogens, including this compound, began with astute observations in antiquity, although extensive anatomical proof was often lacking. The experimental approach, influenced by figures like Claude Bernard, later paved the way for more rigorous investigations into the function of ovaries and their "internal secretions".

This compound (E3) was first isolated in 1923 by Edward Adelbert Doisy at St. Louis University. He successfully extracted E3, along with estrone and estradiol, from the urine of pregnant women uni.lu. This isolation marked a foundational step in characterizing the individual components of estrogenic activity.

A critical advancement in estrogen research was the discovery of estrogen receptors (ERs) in the mid-20th century. This discovery provided a mechanistic framework for understanding how estrogens exert their effects at the cellular level. Early foundational concepts established that estrogens primarily act through classical intracellular steroid receptors, which are ligand-regulated transcriptional factors. These receptors interact with specific DNA sequences, known as estrogen response elements (EREs), to modulate gene expression. Beyond these slower, genomic actions, it was also recognized that estrogens could mediate rapid, non-genomic effects, often involving steroid receptors located on the cell surface.

The clinical relevance of this compound as a biomarker has been explored since the 1960s, particularly for prenatal biochemical screening to assess fetal health and well-being uni.lu. This historical trajectory highlights the evolution from initial isolation and characterization to detailed mechanistic studies and clinical applications.

Conceptual Frameworks for Investigating Estrogen Action in Biological Systems

The conceptual frameworks for investigating estrogen action in biological systems are multifaceted, primarily centered around their interaction with estrogen receptors (ERs) and the subsequent cellular signaling cascades. The two classical nuclear estrogen receptors, Estrogen Receptor alpha (ERα) and Estrogen Receptor beta (ERβ), are central to estrogenic activity wikipedia.org. These receptors function as ligand-dependent transcription factors wikipedia.org.

The primary mechanism of estrogen action involves the binding of an estrogen molecule, such as this compound, to its respective ER. This ligand-receptor complex then translocates to the nucleus, where it can directly bind to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes wikipedia.org. This direct DNA binding leads to the recruitment of coactivator or corepressor proteins, ultimately modulating the transcription of genes.

Beyond this classical genomic pathway, estrogens also exert effects through non-genomic mechanisms. These rapid actions occur within minutes of hormone treatment and often involve membrane-associated estrogen receptors, such as the G protein-coupled estrogen receptor 1 (GPER1), and the activation of intracellular signaling pathways like the MAPK/ERK and AKT pathways wikipedia.org. These non-genomic effects can influence cellular processes independently of direct gene transcription.

Modern conceptual frameworks increasingly incorporate a systems biology approach to fully characterize estrogen action. This involves profiling the cistromes (genome-wide binding sites of transcription factors), transcriptomes (the complete set of RNA transcripts), and pathway-specific actions of estrogens. This comprehensive approach allows researchers to delineate how estrogens, including this compound, influence cellular functional properties and to compare their activities with other estrogens or selective estrogen receptor modulators (SERMs). Furthermore, the development of "adverse outcome pathways (AOPs)" provides a conceptual framework for modeling estrogen-mediated signaling, identifying key determinants of cellular and tissue responses within a broader regulatory network that includes feedback and feed-forward interactions among various ERs and their isoforms (e.g., ERα46, ERα36).

Propriétés

Key on ui mechanism of action

Estriol levels can be measured to give an indication of the general health of the fetus. DHEA-S is produced by the adrenal cortex of the fetus. This is converted to estriol by the placenta. If levels of "unconjugated estriol" are abnormally low in a pregnant woman, this may indicate a problem with the development of the child. The drug interacts with a target cell receptor. When the estrogen receptor has bound its ligand it can enter the nucleus of the target cell, and regulate gene transcription which leads to formation of messenger RNA. The mRNA interacts with ribosomes to produce specific proteins that express the effect of estriol upon the target cell. Estrogens increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary.
... Synthetic estriol, is chemically and biologically identical to endogenous human estriol. Estriol, a weak estrogen, is a natural metabolite of estradiol, the predominant estrogen. Estriol exerts estrogenicity by binding to estrogen receptors, present in the female genital tract. Estriol, oral or vaginal, similar to estradiol, corrects lowered proliferation and abnormal physiology in the atrophic vaginal epithelium seen in estrogen deficient states, such as after natural or surgical menopause. In contrast, the histology of the endometrium after using Gynest Cream rarely shows minor signs of proliferation in previously atrophic endometria.
Estrogens have an important role in the reproductive, skeletal, cardiovascular, and central nervous systems in women, and act principally by regulating gene expression. Biologic response is initiated when estrogen binds to a ligand-binding domain of the estrogen receptor resulting in a conformational change that leads to gene transcription through specific estrogen response elements (ERE) of target gene promoters;  subsequent activation or repression of the target gene is mediated through 2 distinct transactivation domains (ie, AF-1 and AF-2) of the receptor. The estrogen receptor also mediates gene transcription using different response elements (ie, AP-1) and other signal pathways. Recent advances in the molecular pharmacology of estrogen and estrogen receptors have resulted in the development of selective estrogen receptor modulators (eg, clomiphene, raloxifene, tamoxifen, toremifene), agents that bind and activate the estrogen receptor but that exhibit tissue-specific effects distinct from estrogen. Tissue-specific estrogen-agonist or -antagonist activity of these drugs appears to be related to structural differences in their estrogen receptor complex (eg, specifically the surface topography of AF-2 for raloxifene) compared with the estrogen (estradiol)-estrogen receptor complex. A second estrogen receptor also has been identified, and existence of at least 2 estrogen receptors (ER-alpha, ER-beta) may contribute to the tissue-specific activity of selective modulators. While the role of the estrogen receptor in bone, cardiovascular tissue, and the CNS continues to be studied, emerging evidence indicates that the mechanism of action of estrogen receptors in these tissues differs from the manner in which estrogen receptors function in reproductive tissue. /Estrogen General Statement/
Intracellular cytosol-binding proteins for estrogens have been identified in estrogen-responsive tissues including the female genital organs, breasts, pituitary, and hypothalamus. The estrogen-binding protein complex (ie, cytosol-binding protein and estrogen) distributes into the cell nucleus where it stimulates DNA, RNA, and protein synthesis. The presence of these receptor proteins is responsible for the palliative response to estrogen therapy in women with metastatic carcinoma of the breast. /Estrogen General Statement/
Estrogens have generally favorable effects on blood cholesterol and phospholipid concentrations. Estrogens reduce LDL-cholesterol and increase HDL-cholesterol concentrations in a dose-related manner. The decrease in LDL-cholesterol concentrations associated with estrogen therapy appears to result from increased LDL catabolism, while the increase in triglyceride concentrations is caused by increased production of large, triglyceride-rich, very-low-density lipoproteins (VLDLs);  changes in serum HDL-cholesterol concentrations appear to result principally from an increase in the cholesterol and apolipoprotein A-1 content of HDL2- and a slight increase in HDL3-cholesterol. /Estrogen General Statement/
Estrogens have a weak anabolic effect and may cause sodium retention with associated fluid retention and edema. Estrogens also affect bone by increasing calcium deposition and accelerating epiphyseal closure, following initial growth stimulation. /Estrogen General Statement/
Other effects of estrogens that may contribute to effects on cardiovascular risk indicators include reduction of insulin and blood glucose concentrations and direct effects on blood vessels. Estrogen receptors have been identified in the heart and coronary arteries, suggesting that estrogens may have specific effects on these tissues. /Estrogen General Statement/
... In the present study the effects of the estrogen agonist, estriol, on cytokine expression have been investigated in mice administered a sublethal lipopolysaccharide, LPS, challenge. Pretreatment of mice with pharmacologic doses of estriol, 0.4-2 mg/kg, resulted in a significant increase in serum TNF levels in both control and autoimmune MRL/lpr mice, following LPS challenge. This increase in TNF over the placebo group was blocked by the estrogen antagonist tamoxifen. Estriol treated mice also exhibited a rapid elevation in serum IL-6 levels following LPS challenge with the peak increase occurring 1 hr post LPS. This contrasted with the placebo group in which maximal serum IL-6 levels were detected at 3 hrs post challenge. This shift in the kinetics of IL-6 increase by estriol was inhibited by tamoxifen. The estriol mediated effects of TNF and IL-6 serum levels were consistent with the changes in TNF and IL-6 mRNA observed ex vivo in elicited peritoneal macrophages. Macrophage cultures from estriol treated animals however, did not demonstrate significant differences from the placebo group for TNF or NO secretion following in vitro LPS challenge. These results suggest that the estrogen agonist estriol can have significant quantitative, TNF, and kinetic, IL-6, effects on inflammatory monokines produced in response to an endotoxin challenge.
Estriol acts as a weak estrogen when administered in a single dose into immature or ovariectomized laboratory animals, but produces full estrogenic responses upon chronic administration. However, when estriol is injected together with estradiol it acts as an antiestrogen. /The authors/ studied the dual agonist/antagonist properties of estriol, using recombinant human estrogen receptor (hER) in ligand-binding assay, cell-free transcription assay, electrophoretic mobility shift assay with cVitII estrogen response element (ERE), and ERE-Sepharose chromatography. /Investigators/ show that the weak estrogenic activity of estriol results from impaired hER-ERE interaction. The antiestrogenic activity of estriol was demonstrated in a cell-free transcription assay where it reduced estradiol-dependent transcription in a dose-dependent manner. Estriol interfered with estradiol-induced positive cooperative binding and receptor dimerization, and binding of hER complexes to ERE. These effects of estriol were maximal at a 10-fold molar excess over estradiol;  under these conditions estradiol-dependent transcription was decreased by 85%, although [3H]estradiol binding was reduced by only 50%. /The authors/ propose that when hER, estradiol, and estriol are coequilibrated, several receptor species are formed: unliganded hER monomers and dimers;  estradiol-hER monomers and dimers, estriol-hER monomers and dimers;  and presumably mixed estradiol-estriol dimers. Since estrogen-hER complexes bind cooperatively to ERE sequences, the concentrations of transcriptionally active complexes (estriol- and estradiol-hER dimers) are reduced to low levels that fail to bind cooperatively with ERE and initiate transcription. ...
In patients with atherosclerosis, fibrosclerotic focuses are induced by multiplication of vascular smooth muscle cells (VSMC), and they are regulated by cytokines and regulators. There have been few reports about the atheroprotective effect of estriol (E(3)). Estrone sulfate (E(1)-S) is the predominant estrogen of conjugated equiline estrogens, which is commonly used in hormone replacement therapy, but it should be hydrolyzed by steroid sulfatase (STS) to enter the cells of target tissues. The purpose of this study was to detect STS in VSMC and to investigate whether E(3) and E(1)-S have atheroprotective effects like E(2). First, /investigators/ detected the presence of STS mRNA in VSMC by in situ hybridization. /The authors/ then examined the changes in the expression of mRNAs of cytokines, namely, PDGF-A chain, IL-1, IL-6 and TGF-beta, in VSMC, in the presence and absence of E(3) and estrogens. As a result, the expression of PDGF-A chain, IL-1 and IL-6 mRNAs was suppressed by E(3) (P<0.05 vs control) significantly like E(1)-S and E(2), but that of TGF-beta mRNA was not significantly affected by any estrogen. These results indicate that E(1)-S can be hydrolyzed by STS in VSMC, and that E(3) may regulate the cytokines by suppressing the production of mRNAs. It is suggested that there is a possibility of E(1)-S and E(3) having a direct effect on vessels in atherogenesis.
Estriol has been showed to prevent bone loss in osteoporotic rats and postmenopausal women, but the mechanisms remain unclear. In the present study, /investigators/ evaluated the effect of estriol on osteoblastic MG-63 cells in vitro, and compared its action with 17beta-estradiol (E2). Cell proliferation was determined by measuring total cell numbers and [3H]thymidine incorporation. Cell function was studied by measuring alkaline phosphatase (ALP) activity and secreted osteocalcin. /The/ data showed that estriol stimulated MG-63 cells proliferation in a dose-dependent manner, but had no influence on ALP activity in MG-63 cells and osteocalcin production. Compared with estriol treatment, E2 showed a stronger proliferation. Estrogen receptor (ER) alpha and beta expression in MG-63 cells can be detected by Western immunoblot analysis, and the proliferative response to E2 and estriol can be all abrogated by ER antagonist ICI 182,780. In conclusion, estriol stimulates osteoblastic MG-63 cells proliferation, but has no effects on differentiation. The proliferative response to estriol is mediated by the ER. These results suggest that estriol has an effect on osteoblastic proliferation, and this may 0contribute to its actions on prevention of bone loss.
Estrogens are structurally related steroids that regulate important physiological processes. 17beta-estradiol (E2) is reversibly oxidized to estrone (E1) and both E2 and E1 can be irreversibly converted to estriol (E3), which also originates directly from androstenedione. The action of E2 has been traditionally explained by the binding to the estrogen receptor (ER) alpha and ER beta, however the G protein-coupled receptor (GPR) 30 has been recently involved in the rapid signaling triggered by estrogens. Although the role of E2 in the development of breast cancer has been largely documented, the contribution of E3 still remains to be completely evaluated. Here, /investigators/ demonstrate for the first time that E3 acts as a GPR30 antagonist since it was able to inhibit the GPR30-mediated responses such as the rapid ERK activation, the up-regulation of target genes like c-fos and connective tissue growth factor, the proliferative effects observed in ER-negative SkBr3 cells.
At the cellular level, estrogens increase the cellular synthesis of DNA, RNA, and various proteins in responsive tissues. Estrogens reduce the release of gonadotropin-releasing hormone from the hypothalamus, leading to a reduction in release of follicle-stimulating hormone and luteinizing hormone from the pituitary. /Estrogens/

Numéro CAS

1306-04-3

Formule moléculaire

Ca5ClO12P3

Poids moléculaire

520.8 g/mol

Nom IUPAC

pentacalcium;chloride;triphosphate

InChI

InChI=1S/5Ca.ClH.3H3O4P/c;;;;;;3*1-5(2,3)4/h;;;;;1H;3*(H3,1,2,3,4)/q5*+2;;;;/p-10

Clé InChI

IPCINBJXUJWIFD-UHFFFAOYSA-D

Impuretés

Reported impurities include: estradiol, estra-1,3,5(10),9(11)-tetraene-3,16alpha,17beta-triol (9,11-didehydroestriol), estra-1,3,5(10)-triene-3,16alpha,17beta-triol (17-epi-estriol), estra-1,3,5(10)-triene-3,16beta,17beta-triol (16-epi-estriol), estra-1,3,5(10)-triene-3,16beta,17alpha-triol (16,17-epi-estriol), 3-hydroxyestra-1,3,5(10)-trien-17-one (estrone);  3,16alpha-dihydroxyestra- 1,3,5(10)-trien-17-one, 3-hydroxy-17-oxa-D-homoestra-1,3,5(10)-trien-17a-one and 3-methoxyestra-1,3,5(10)-triene-16alpha,17beta-diol (estriol 3-methyl ether).

SMILES

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O

SMILES isomérique

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)O

SMILES canonique

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Cl-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2]

Color/Form

Leaflets from alcohol
Very small monoclinic crystals from dilute alcohol
White, microcrystalline powde

Densité

1.27 g/cu cm at 25 °C

melting_point

82-86
282.0 °C
288 °C (decomposes)
282°C

Autres numéros CAS

50-27-1

Description physique

Solid
Odorless white crystals.

Pictogrammes

Health Hazard; Environmental Hazard

Solubilité

Slightly soluble in ethyl ether, benzene, trifluoroacetic acid;  very soluble in pyridine
Soluble in alcohol, dioxane, chloroform, ether, vegetable oils;  freely soluble in pyridine, in solutions of fixed alkali hydroxides
In double-distilled water, 13.25 mg/L
In water, 27.34 mg/L at 25 °C (est)

Synonymes

(16alpha,17beta)-Estra-1,3,5(10)-Triene-3,16,17-Triol
(16beta,17beta)-Estra-1,3,5(10)-Triene-3,16,17-Triol
16 alpha Hydroxy Estradiol
16-alpha-Hydroxy-Estradiol
16alpha,17beta Estriol
16alpha,17beta-Estriol
16beta Hydroxy Estradiol
16beta-Hydroxy-Estradiol
Epiestriol
Estra-1,3,5(10)-Triene-3,16beta,17beta-Triol
Estriol
Ovestin

Pression de vapeur

9.93X10-12 mm Hg at 25 °C (est)

Origine du produit

United States

Estriol Biosynthesis and Metabolic Pathways

De Novo Biosynthesis Mechanisms of Estriol

The synthesis of this compound involves distinct pathways depending on the physiological state, with the most significant production occurring during pregnancy through a specialized "placental-fetal unit."

Placental-Fetal Unit Pathway during Gestation

The intricate biosynthesis of this compound during pregnancy is a collaborative effort between the placenta and the developing fetus. This synergy is essential because the human placenta, despite becoming the primary source of estrogens in later pregnancy, lacks certain crucial enzymes necessary for de novo steroid synthesis from cholesterol or for converting pregnenolone or progesterone into C19 steroids. nih.govdoctorlib.org

The initial substrate for this compound biosynthesis is cholesterol, predominantly supplied by the maternal circulation in the form of low-density lipoproteins (LDLs). These LDLs traverse the placenta to enter the fetal circulation. nih.govoatext.com Within the fetal adrenal glands, cholesterol undergoes a pivotal transformation. The enzyme CYP11A1, known as the side-chain cleavage enzyme, catalyzes the conversion of cholesterol into pregnenolone. oncohemakey.com Subsequently, pregnenolone is sulfated by steroid sulfotransferase, particularly within the fetal adrenals, to form pregnenolone sulfate. hormonebalance.org

Further enzymatic action, involving 17α-hydroxylase (P450c17) and C17-C20 desmolase activities, converts pregnenolone sulfate into dehydroepiandrosterone (DHEA) sulfate (DHEA-S). nih.govhormonebalance.org The fetal adrenal cortex is characterized by its high expression of P450c17, which endows it with a robust capacity to produce DHEA and DHEA-S. These serve as critical substrates for subsequent placental estrogen production. nih.gov DHEA-S is a highly prevalent steroid in the fetal organism and acts as the primary precursor for placental estrogen formation. hormonebalance.org Notably, as pregnancy approaches term, approximately 90% of the 16α-hydroxyl DHEA-S, a direct precursor for this compound, originates from the fetus. nih.gov

Following its synthesis in the fetal adrenal glands, DHEA-S is transported to the fetal liver. wikipedia.org Here, a crucial hydroxylation step occurs at the 16α-position, primarily mediated by the enzyme CYP3A7, converting DHEA-S into 16α-hydroxydehydroepiandrosterone sulfate (16α-OH-DHEA-S). wikipedia.orgwikipedia.org This 16α-hydroxylation is a distinctive characteristic of fetal metabolism, as the fetal liver exhibits high activity in this transformation, which is indispensable for this compound synthesis. hormonebalance.org

Once 16α-OH-DHEA-S is formed, it is transported from the fetal liver back to the placenta. wikipedia.org The placenta possesses a significant abundance of steroid sulfatase, an enzyme that rapidly cleaves 16α-OH-DHEA-S into unconjugated 16α-hydroxydehydroepiandrosterone (16α-OH-DHEA). wikipedia.org

Subsequently, 16α-OH-DHEA is converted by 3β-hydroxysteroid dehydrogenase type I (3β-HSD1) into 16α-hydroxyandrostenedione (16α-OH-A4). wikipedia.org This intermediate then undergoes aromatization by aromatase (P450arom) to yield 16α-hydroxyestrone (16α-OH-E1). wikipedia.org Finally, 16α-OH-E1 is converted into this compound by 17β-hydroxysteroid dehydrogenase (17β-HSD), after which it is predominantly secreted into the maternal circulation. wikipedia.orgnih.gov

At term, the daily production of this compound by the placenta ranges from 35 to 45 mg, with maternal circulating levels typically reaching 8 to 13 ng/dL. wikipedia.org this compound constitutes approximately 90% of the estrogens found in the urine of pregnant women. wikipedia.org

The key steps and enzymes involved in the placental-fetal unit pathway are summarized in the following table:

StepLocationPrecursorEnzyme(s) InvolvedProductPrimary Source of Precursor
Cholesterol to PregnenoloneFetal Adrenal GlandsCholesterolCYP11A1 (Side-chain cleavage enzyme)PregnenoloneMaternal LDL nih.govoatext.com
Pregnenolone to DHEA-SFetal Adrenal GlandsPregnenoloneSteroid sulfotransferase, P450c17, C17-C20 desmolaseDehydroepiandrosterone sulfate (DHEA-S)Fetal Adrenal Glands nih.govhormonebalance.org
DHEA-S to 16α-OH-DHEA-SFetal LiverDehydroepiandrosterone sulfate (DHEA-S)CYP3A716α-Hydroxydehydroepiandrosterone sulfate (16α-OH-DHEA-S) wikipedia.orgwikipedia.orgFetal Adrenal Glands nih.gov
16α-OH-DHEA-S to 16α-OH-DHEAPlacenta16α-OH-DHEA-SSteroid sulfatase16α-Hydroxydehydroepiandrosterone (16α-OH-DHEA) wikipedia.orgFetal Liver wikipedia.org
16α-OH-DHEA to 16α-OH-AndrostenedionePlacenta16α-OH-DHEA3β-Hydroxysteroid dehydrogenase type I (3β-HSD1)16α-Hydroxyandrostenedione (16α-OH-A4)Fetal Liver wikipedia.org
16α-OH-Androstenedione to 16α-HydroxyestronePlacenta16α-OH-A4Aromatase (P450arom)16α-Hydroxyestrone (16α-OH-E1)Fetal Liver wikipedia.org
16α-Hydroxyestrone to this compoundPlacenta16α-OH-E117β-Hydroxysteroid dehydrogenase (17β-HSD)This compoundFetal Liver wikipedia.org

Molecular Mechanisms of Estriol Action and Receptor Dynamics

Estrogen Receptor Isoforms and Subtypes

Estrogens mediate their diverse biological actions by interacting with specific estrogen receptors (ERs) wikipedia.orgnih.gov. These receptors are broadly categorized into two primary classes: intracellular estrogen receptors, which encompass Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ), both members of the nuclear receptor family; and membrane estrogen receptors (mERs), such as G Protein-Coupled Estrogen Receptor 1 (GPER1/GPR30), ER-X, and Gq-mER, predominantly functioning as G protein-coupled receptors wikipedia.org. Both ERα and ERβ possess a DNA-binding domain, enabling them to act as transcription factors that regulate protein synthesis wikipedia.org. The specific cellular and tissue responses to estrogenic compounds like estriol are shaped by the interplay among these receptor isoforms and subtypes wikipedia.orgwomensinternational.com.

Estrogen Receptor Alpha (ERα)

Estrogen Receptor Alpha (ERα), encoded by the ESR1 gene, is a prominent intracellular estrogen receptor wikipedia.org. Upon ligand binding, ERα undergoes a conformational change, leading to its dimerization and subsequent translocation into the cell nucleus nih.govmdpi.comacs.orgbmbreports.org. Within the nucleus, the ERα dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs), thereby modulating the transcription of target genes wikipedia.orgnih.govmdpi.combmbreports.org. In addition to direct DNA binding, ERα can also regulate gene expression through protein-protein interactions with other transcription factors, such as activator protein 1 (AP-1) and Sp-1, in what are termed ERE-independent genomic actions wikipedia.orgmdpi.comoup.com. ERα signaling is commonly associated with proliferative effects in various tissues, including breast and breast cancer cell lines wikipedia.org.

Estrogen Receptor Beta (ERβ)

Estrogen Receptor Beta (ERβ), encoded by the ESR2 gene, represents the second major intracellular estrogen receptor isoform wikipedia.orgwikipedia.org. Similar to ERα, ERβ belongs to the nuclear receptor superfamily; upon ligand binding, it forms dimers (either homodimers or heterodimers with ERα) that translocate to the nucleus to regulate gene transcription wikipedia.orgwikipedia.orgfrontiersin.org. ERβ exists in multiple splice isoforms, with ERβ1 being the full-length variant capable of ligand binding frontiersin.orgpnas.org. While ERα often mediates proliferative effects, ERβ generally exhibits antiproliferative actions in many cell lines, and its expression is frequently correlated with improved outcomes in certain cancers wikipedia.org. ERβ also differs from ERα in its transactivation potential and its interactions with corepressors frontiersin.org. Notably, this compound has been observed to bind preferentially to ERβ compared to ERα wikipedia.orgwomensinternational.com.

G Protein-Coupled Estrogen Receptor 1 (GPER1/GPR30)

G Protein-Coupled Estrogen Receptor 1 (GPER1), also known as GPR30, is a membrane-associated estrogen receptor that mediates rapid, non-genomic estrogenic actions wikipedia.orgnih.govnih.govwikipedia.orgfrontiersin.org. GPER1 is a member of the rhodopsin-like family of G protein-coupled receptors wikipedia.org. It binds to 17β-estradiol with high affinity, leading to swift intracellular signaling events, including calcium mobilization, activation of kinase cascades (such as MAPK/ERK and PI3K/AKT pathways), and the synthesis of phosphatidylinositol (3,4,5)-trisphosphate nih.govnih.govwikipedia.orguniprot.org. Although GPER1 is primarily localized in the plasma membrane, its expression has also been detected in the endoplasmic reticulum and, in some instances, the nucleus wikipedia.orgfrontiersin.orguniprot.org. Interestingly, while 17β-estradiol and estrone function as agonists for GPER1, this compound has been characterized as an antagonist of GPER1 at higher concentrations (approximately 1,000–10,000 μM) frontiersin.orgwikipedia.org.

Membrane-Associated Estrogen Receptors (mERs)

Beyond the classical nuclear ERs (ERα and ERβ) and GPER1, a distinct subset of estrogen receptors is localized to the cell membrane, collectively termed membrane-associated estrogen receptors (mERs) wikipedia.orgtaylorandfrancis.comnih.govnih.gov. These mERs facilitate rapid, extranuclear effects of estrogens, which are distinct from the slower genomic actions taylorandfrancis.comnih.govplos.org. A small percentage (5-10%) of classical ERα and ERβ can be membrane-associated, often situated within lipid rafts, through post-translational modifications such as palmitoylation nih.govplos.org. Other potential mERs include ER-X and Gq-mER wikipedia.org. These membrane-bound receptors can interact with various signaling molecules, including G proteins, striatin, and receptor tyrosine kinases (e.g., EGFR and IGF-1), leading to the activation of intracellular signaling cascades like the MAPK/ERK and PI3K/AKT pathways wikipedia.orgtaylorandfrancis.com. The affinity spectrum for these membrane estrogen receptors may differ from that of intracellular receptors taylorandfrancis.com.

Ligand-Receptor Binding Kinetics and Thermodynamics

The biological activity of this compound, similar to other estrogens, is fundamentally determined by its interaction with estrogen receptors, a process governed by specific binding kinetics and thermodynamics nih.govdrugbank.comtandfonline.com. Ligand-receptor binding involves distinct association and dissociation rates, which influence the duration and strength of the resulting biological signal nih.govpnas.org. Thermodynamic analysis offers insights into the energetic forces that drive these interactions, encompassing changes in enthalpy and entropy drugbank.comnih.govnih.govoatext.comacs.org.

Comparative Binding Affinities of this compound to ERα, ERβ, and GPER1

This compound exhibits distinct binding affinities for the different estrogen receptor isoforms, contributing to its unique pharmacological profile. In terms of relative binding affinities (RBA) compared to estradiol, this compound has been reported to possess 11% to 14% of the RBA for human ERα and 18% to 21% of the RBA for human ERβ wikipedia.org. This indicates a preferential binding of this compound to ERβ over ERα, with one study reporting this compound binding to ERβ 3.2 times more tightly than to ERα womensinternational.comfrontiersin.org.

For GPER1, the binding profile of this compound differs significantly. While 17β-estradiol binds to GPER1 with high affinity, this compound demonstrates a lower affinity for this receptor . Notably, this compound functions as an antagonist of GPER1 at higher concentrations (approximately 1,000–10,000 μM), in contrast to estradiol, which acts as an agonist frontiersin.orgwikipedia.org.

Research findings on kinetic parameters further elucidate these interactions. For ERα, the association rate (k_a) for this compound has been reported as 1.0 x 10^6 M^-1 s^-1, with a dissociation rate (k_d) of 1.8 x 10^-2 s^-1, resulting in a dissociation constant (K_D) of 18 nM researchgate.net. For ERβ, the association rate (k_a) is 5.7 x 10^5 M^-1 s^-1, the dissociation rate (k_d) is 3.2 x 10^-3 s^-1, and the K_D is 5.6 nM researchgate.net. These kinetic differences highlight the more stable interaction of this compound with ERβ compared to ERα, consistent with its higher affinity for ERβ researchgate.net.

Table 1: Comparative Binding Affinities and Kinetic Parameters of this compound

Receptor IsoformRelative Binding Affinity (RBA) vs. EstradiolAssociation Rate (k_a) (M⁻¹s⁻¹)Dissociation Rate (k_d) (s⁻¹)Dissociation Constant (K_D) (nM)Ligand Activity (GPER1)
ERα11-14% wikipedia.org1.0 x 10⁶ researchgate.net1.8 x 10⁻² researchgate.net18 researchgate.netN/A
ERβ18-21% wikipedia.org5.7 x 10⁵ researchgate.net3.2 x 10⁻³ researchgate.net5.6 researchgate.netN/A
GPER1Lower affinity than Estradiol N/AN/AN/AAntagonist (at high concentrations) frontiersin.orgwikipedia.org

Rapid Activation of Intracellular Signaling Cascades

Calcium (Ca2+) Signaling and cAMP Modulation

Estrogen Receptor-Independent Actions of this compound (e.g., Antioxidant Effects)

This compound, like other phenolic estrogens, possesses inherent chemical properties that enable it to exert significant antioxidant effects independently of its binding to estrogen receptors (ERs). This crucial non-genomic action is primarily attributed to the presence of a phenolic A-ring within its molecular structure. researchgate.netnih.govnih.govnih.gov The phenolic hydroxyl group on this A-ring allows this compound to function as a direct free-radical scavenger, thereby interrupting free-radical chain reactions, such as lipid peroxidation. researchgate.netnih.gov This direct scavenging ability is considered a key mechanism by which this compound can protect biological macromolecules, including DNA, proteins, and lipids, from oxidative damage. researchgate.nettandfonline.com

Detailed Research Findings: Studies have demonstrated that the antioxidant and neuroprotective effects of estrogens, including those structurally similar to this compound, are dependent on their basic chemical properties as hydrophobic phenolic molecules rather than their genomic properties as hormones. nih.govpnas.org For instance, research on 17β-estradiol, a closely related phenolic estrogen, has shown its capacity to inhibit oxidative stress-induced apoptosis in various cell types, including osteocytes and neuronal cells, even in estrogen receptor-negative cells, indicating an ER-independent mechanism. nih.govnih.govpnas.org This suggests that the protective effects are not mediated through the classical ER-dependent gene transcription pathways. nih.govpnas.org

Antioxidant Mechanism and Concentration Dependence: The direct oxyradical-scavenging by estrogens involves a hydrogen-atom transfer process, which effectively quenches free radicals and prevents oxidative damage. nih.gov Due to their lipophilicity, estrogens can concentrate in lipid-rich regions of cells, such as cellular membranes, where they can act as highly localized antioxidants. nih.gov

Quantitative research findings, often using 17β-estradiol as a representative phenolic estrogen, illustrate the concentrations at which these ER-independent antioxidant effects can be observed. Although specific data for this compound in this context are less frequently isolated from general "estrogen" studies, the shared phenolic structure implies similar mechanistic capabilities.

Table 1: Example of Estrogen's ER-Independent Antioxidant Effects (17β-Estradiol)

Effect MeasuredLowest Concentration Showing EffectReference
Lipid Peroxidation (LPO) Inhibition10 nM tandfonline.com
DNA Protection1 nM tandfonline.com

Note: These data are for 17β-estradiol, a phenolic estrogen structurally similar to this compound, and illustrate the principle of ER-independent antioxidant activity for phenolic estrogens at physiologically relevant concentrations. tandfonline.com

The observation that these antioxidant effects occur at concentrations that may not induce maximum estrogen receptor-dependent gene transcription further underscores their distinct, receptor-independent nature. nih.govpnas.org This highlights a crucial aspect of this compound's biological profile, where its chemical structure confers protective benefits against oxidative stress, separate from its hormonal signaling roles.

Physiological Research on Estriol's Biological Roles

Systemic Physiological Contributions of Estriol

Gastrointestinal System Interactions

Research suggests a connection between estrogen levels and gastrointestinal motility. High estrogen levels, including this compound, may be associated with decreased gastrointestinal (GI) motility, potentially leading to constipation. fishersci.be Furthermore, estrogen may influence symptoms of gastroesophageal reflux disease (GERD) by increasing nitric oxide synthesis, which can decrease muscle tone in the lower esophageal sphincter. guidetopharmacology.org Conversely, the anti-inflammatory properties of estrogen are thought to contribute to a reduced risk of esophageal and GI cancers. guidetopharmacology.org

This compound's Specific Physiological Significance during Pregnancy

This compound is the most abundantly produced estrogen during pregnancy, with its levels increasing by as much as 1,000-fold and peaking in the third trimester. wikipedia.orghmdb.cawikipedia.orgalfa-chemistry.com This substantial increase is primarily due to its synthesis by the placenta, utilizing precursors derived from the fetal adrenal glands, specifically dehydroepiandrosterone sulfate (DHEA-S) and 16α-hydroxy-DHEA-S. wikipedia.orgwikipedia.orgnih.govmetabolomicsworkbench.orgnih.gov This intricate biosynthesis pathway underscores the critical role of the maternal-placental-fetal unit in this compound production. wikipedia.orgnih.gov

This compound is essential for the healthy growth and development of the fetus. alfa-chemistry.com It plays a vital role in the development of fetal lungs and liver. alfa-chemistry.com It has been hypothesized that this compound functions as an antioxidant within the developing fetal central nervous system, given the lipid-rich nature of these tissues. Recent research indicates that this compound may program reproductive potential and brain function in offspring through epigenetic modification. The production of this compound heavily relies on fetal precursors, with approximately 90% of this compound by the second trimester originating from fetal adrenal DHEA-S. wikipedia.orgnih.gov Monitoring maternal this compound levels serves as an important diagnostic tool to assess fetoplacental function and fetal well-being, as abnormal levels can indicate potential complications such as fetal growth restriction or placental insufficiency. hmdb.ca

Maternal Physiological Adaptations

Comparative Endocrinology of this compound Across Species

Estrogens are fundamental endogenous hormones that modulate development and homeostasis across a wide range of tissues in vertebrate animals. The core components of the estrogen signaling system, cytochrome P450 aromatase (CYP19) responsible for estrogen biosynthesis, and estrogen receptors (ERs) which act as ligand-activated transcription factors, exhibit evolutionary conservation. Estrogen receptors are part of the nuclear receptor superfamily and, in humans, exist as two subtypes, ERα and ERβ, which arose from a gene duplication event early in the vertebrate lineage. metabolomicsworkbench.org The DNA-binding domain (DBD) of ERs is notably conserved across diverse species. Estrogen receptors have been identified and shown to be activated by steroidal estrogens in all classes of vertebrates, including the agnathan sea lamprey. Phylogenetic analyses further support the evolutionary relationships, showing that chordate ERs (including vertebrates and amphioxus) form a distinct clade, with protostome ERs (such as those in molluscs and annelids) forming a sister group.

While the fundamental estrogen pathways are conserved across species, there are notable species-specific variations in this compound physiology and action. Humans and certain other primates have evolved a complex pathway for this compound production that is not observed in most other animals. For instance, in pregnant women, this compound (E3) is the primary estrogen, whereas in ovine (sheep) pregnancy, estrone (E1) and sulfoconjugated estrogens are more predominant.

Advanced Research Methodologies for Estriol Studies

Analytical Chemistry Techniques for Estriol Quantification

Analytical chemistry techniques provide robust platforms for the identification and quantification of this compound, offering high specificity and sensitivity.

Chromatographic methods are widely utilized for this compound quantification due to their excellent separation capabilities, allowing for the isolation of this compound from complex biological matrices and other structurally similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) is a powerful analytical technique for the determination of this compound, particularly in pharmaceutical preparations and biological samples austinpublishinggroup.comnih.gov. This method offers high resolving power, sensitivity, and excellent precision and accuracy austinpublishinggroup.com. Due to the polar nature of this compound, derivatization, typically with trimethylsilyl (TMS) derivatives using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is often required to enhance its volatility and thermal stability for GC analysis austinpublishinggroup.commst.dk. Electron impact (EI) mode with selected ion monitoring (SIM) is commonly used for quantitative analysis austinpublishinggroup.com.

Research Findings: GC-MS/MS for this compound Quantification austinpublishinggroup.comnih.govmst.dk

ParameterValue (GC-MS)Value (GC-MS/MS)Source MatrixReference
Linearity Range12.5-500 ng/mLN/APharmaceutical Prep. austinpublishinggroup.com
Limit of Quantitation (LOQ)12.5 ng/mL2.5-5 ng/mL (urine)Pharmaceutical Prep., Urine austinpublishinggroup.comnih.gov
Limit of Detection (LOD)N/A1.0-2.5 ng/mL (urine)Urine nih.gov
Intra-day Precision (RSD)≤4.72%N/APharmaceutical Prep. austinpublishinggroup.com
Inter-day Precision (RSD)≤6.25%N/APharmaceutical Prep. austinpublishinggroup.com
Accuracy (Relative Error)≤3.52%N/APharmaceutical Prep. austinpublishinggroup.com
Retention Time (this compound-tri-TMS)~6.82 minN/APharmaceutical Prep. austinpublishinggroup.com
Detection Limits (General Estrogens)0.5-74 ng/L0.1-24 ng/LEnvironmental Samples mst.dk

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly specific and sensitive technique widely employed for the quantification of this compound and other estrogens in various biological fluids, including serum, plasma, urine, and brain tissue nih.goveneuro.orgoup.comnih.govsciex.com. It is favored for its ability to simultaneously measure multiple analytes and its higher specificity compared to immunoassays, often without the need for derivatization for certain applications eneuro.orgnih.govsciex.com. Various ionization modes, such as positive-mode electrospray ionization (ESI), atmospheric pressure chemical ionization (APCI), and atmospheric pressure photoionization (APPI), are utilized researchgate.net. Derivatization with reagents like 1,2-dimethylimidazole-5-sulfonyl-chloride (DMIS) can further enhance sensitivity, achieving detection limits as low as 0.01 pg per sample for a panel of estrogens oup.com.

Research Findings: LC-MS/MS for this compound Quantification oup.comnih.govsciex.com

ParameterValueSource MatrixNotesReference
Limit of Detection (LOD)0.01 pmol mL⁻¹Mouse BrainDerivatization-free nih.gov
Limit of Quantitation (LOQ)0.025 pmol mL⁻¹Mouse BrainDerivatization-free nih.gov
LOQ (Panel of Estrogens including this compound)1.0 pg/mL or betterSerumDerivatization-free sciex.com
Enhanced Sensitivity0.01 pg per sampleBlood, BrainAfter derivatization with DMIS oup.com
Recovery (this compound)96%Mouse BrainLiquid-liquid and solid-phase extraction nih.gov
Intra-assay Variation Coefficient6%Mouse BrainFor estradiol forms (similar for this compound) nih.gov
Inter-assay Variation Coefficient14%Mouse BrainFor estradiol forms (similar for this compound) nih.gov
Run Time12 minutesSerumFor a panel of estrogens and metabolites sciex.com

High-Performance Liquid Chromatography (HPLC) remains a foundational technique for this compound analysis, often coupled with various detectors to enhance its utility. Common detectors include Ultraviolet (UV), Fluorescence (FLD), and Electrochemical (ECD) detectors austinpublishinggroup.comnih.govnih.gov. While HPLC with UV detection can be used for this compound, estradiol, and estrone in cosmetic products, its sensitivity may be insufficient for endogenous steroid analysis in biological fluids due to the typically low concentrations of these compounds nih.govresearchgate.net. Fluorescence detection, however, offers improved sensitivity for this compound, particularly when the compound exhibits natural fluorescence or is derivatized to become fluorescent austinpublishinggroup.comnih.gov. Electrochemical detection also provides a sensitive option for this compound quantification nih.gov.

Research Findings: HPLC for this compound Quantification austinpublishinggroup.comresearchgate.net

ParameterValue (HPLC-FLD)Value (HPLC-UV)Source MatrixReference
Linearity Range10-400 ng/mL0.1-30 μg·mL⁻¹Pharmaceutical Prep. austinpublishinggroup.comresearchgate.net
Limit of Quantitation (LOQ)10 ng/mLN/APharmaceutical Prep. austinpublishinggroup.com
Limit of Detection (LOD)N/A0.02 μg·mL⁻¹Cosmetic Products researchgate.net
Intra-day Precision (RSD)≤4.72%N/APharmaceutical Prep. austinpublishinggroup.com
Inter-day Precision (RSD)≤6.25%N/APharmaceutical Prep. austinpublishinggroup.com
Accuracy (Relative Error)≤3.52%85-115% RecoveryPharmaceutical Prep., Cosmetic Products austinpublishinggroup.comresearchgate.net
Retention Time<5 minN/APharmaceutical Prep. austinpublishinggroup.com

Capillary Electrophoresis (CE) is an emerging technique for the separation and determination of this compound, particularly its conjugates, in complex biological matrices such as human urine and serum conicet.gov.arresearchgate.netnih.govtandfonline.comrsc.org. CE offers advantages in terms of simplicity, speed, accuracy, and reliability conicet.gov.ar. Micellar electrokinetic capillary chromatography (MEKC) systems, often employing polymeric-mixed micelles, have been developed for the simultaneous determination of this compound alongside other steroids conicet.gov.ar. Detection is typically achieved using UV detectors, with dual wavelength detection (e.g., 210/254 nm) being common conicet.gov.ar. For enhanced sensitivity, especially in immunoassay formats, laser-induced fluorescence (LIF) detection is utilized researchgate.netnih.gov.

Research Findings: Capillary Electrophoresis for this compound Quantification conicet.gov.arresearchgate.netnih.gov

ParameterValueSource MatrixNotesReference
Limit of Detection (LOD)31.6 ng/L (or 31.6 pg/mL)SerumCapillary Electrophoretic Immunoassay (CEIA) with LIF researchgate.netnih.gov
Linear Range50-5000 ng/LSerumCEIA researchgate.net
Recovery82.4-101.5%Human UrineFor 9 steroids including this compound conicet.gov.ar
Precision (RSD)<3.5%Human SerumIntra-day and inter-day for CEIA nih.gov
Typical Detection Limits (9 steroids)5-45 ng/mLHuman UrineSimultaneous determination conicet.gov.ar
Separation Time<25 minHuman UrineSimultaneous determination of 9 steroids conicet.gov.ar

Immunoassays are widely applied for the screening and determination of this compound, particularly in biological samples, due to their specificity and sensitivity, allowing for rapid analysis of a large number of samples austinpublishinggroup.com. These methods are based on the specific binding between an antibody and the this compound antigen. Common types include Radioimmunoassay (RIA), Enzyme Immunoassay (EIA), and Fluorescence Immunoassay (FIA) austinpublishinggroup.comnih.govnih.gov. While immunoassays offer high throughput and ease of use, their selectivity, accuracy, and precision have come under scrutiny, particularly due to potential cross-reactivity with structurally similar steroids, which can lead to interference and affect the accuracy of results nih.goveneuro.orgoup.com. For instance, unconjugated this compound has been shown to interfere with some estradiol immunoassay methods, leading to decreased recovery or positive bias oup.com. Despite these limitations, advancements like Capillary Electrophoretic Immunoassay (CEIA) combine the benefits of immunoassay specificity with the separation power of CE, achieving high sensitivity for this compound determination in serum researchgate.netnih.gov. Surface Plasmon Resonance (SPR) and lateral flow immunoassays have also been developed for rapid and quantitative determination of this compound conjugates in urine samples rsc.org.

Research Findings: Immunoassays for this compound Quantification researchgate.netnih.govnih.govnih.govrsc.org

ParameterValueAssay TypeSource MatrixReference
Limit of Detection (LOD)31.6 ng/L (or 31.6 pg/mL)CEIA with LIFPregnant Women's Serum researchgate.netnih.gov
Linear Range50-5000 ng/LCEIASerum researchgate.net
Intra-series CV6.6-8.6%Enzyme ImmunoassayPregnancy Urine nih.gov
Day-to-day CV10.7-12.0%Enzyme ImmunoassayPregnancy Urine nih.gov
Cross-reactivity10-15%Homogeneous Enzyme ImmunoassayN/A (with other estrogens) nih.gov
LOD (this compound-16-glucuronide)0.016 ng/mLSPR ImmunoassayHuman Urine rsc.org
LOD (this compound-16-glucuronide)0.49 ng/mLLateral Flow ImmunoassayHuman Urine rsc.org

Immunoassays for Estrogen Profiling

Enzyme-Linked Immunosorbent Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely utilized plate-based immunoassay technique for the detection and quantification of various biomolecules, including hormones like this compound. The fundamental principle of ELISA involves the immobilization of an antigen or antibody onto a solid surface, typically a microtiter plate well. This is followed by the complexation of the immobilized component with an enzyme-linked antibody. The detection step relies on the enzymatic activity, where a specific substrate is added, leading to the production of a measurable product, often manifested as a colorimetric or fluorogenic signal praxilabs.comresearchgate.netnasetjournal.com.

ELISA finds application in detecting this compound in biological samples such as maternal blood, saliva, or urine, particularly for monitoring pregnancy praxilabs.com. The technique is recognized for its high specificity, stemming from the precise antibody-antigen interactions it employs praxilabs.comnasetjournal.com. However, it is important to note that immunoassays, including ELISA, can sometimes exhibit cross-reactivity between different estrogens or other related compounds, especially when measuring lower concentrations nih.govresearchgate.net.

Research findings highlight the performance characteristics of ELISA in estrogen analysis:

Table 1: Performance Characteristics of ELISA for Estrogens

CharacteristicValue/ObservationSource
Typical Detection Range0.01 ng to 0.1 ng (or 0.1 to 1 fmole) praxilabs.com
17β-Estradiol LOD (Commercial Kit)5 pg/mL mdpi.com
This compound Intra-assay Variation5% researchgate.net
This compound Inter-assay Variation9.5% researchgate.net
Steroid Hormones Precision (% CV)1.4% to 10.5% researchgate.net
Cross-reactivity (this compound ELISA)62% with estrone (for an E1+E2+E3 ELISA) researchgate.net
Cross-reactivity (17β-Estradiol ELISA)85% with estrone, 62% with this compound researchgate.net

ELISA offers several advantages, including high specificity, suitability for analyzing complex or crude samples without extensive prior purification, flexibility in detection methods, and the use of stable, non-radioactive reagents with a long shelf life praxilabs.comnasetjournal.com.

Radioimmunoassay (RIA)

Radioimmunoassay (RIA) is a highly sensitive and specific analytical technique widely used for measuring minute quantities of biological substances, including hormones like this compound, in biological fluids ontosight.aivedantu.comslideshare.net. The principle of RIA is based on competitive binding. In this method, a known quantity of a radiolabeled antigen (tracer) competes with an unknown amount of the same unlabeled antigen present in the sample for a limited number of binding sites on a specific antibody. The amount of radiolabeled antigen that binds to the antibody is inversely proportional to the concentration of the unlabeled antigen in the sample. By measuring the radioactivity of the bound fraction, the concentration of the endogenous antigen can be accurately determined ontosight.aivedantu.comslideshare.net.

RIA has been successfully applied for the isolation of steroids from microdissected brain tissue and for the quantification of total estrogens in non-pregnant individuals ontosight.aifrontiersin.org. Its applications extend to medical diagnostics for identifying hormonal imbalances, evaluating fertility, and screening for various estrogen-related disorders ontosight.aivedantu.com.

Table 2: Key Features of Radioimmunoassay (RIA)

FeatureDescriptionSource
SensitivityDetects substances at picogram (pg) or nanogram (ng) levels vedantu.comslideshare.net
SpecificityHigh, due to the combination of immunology and radioactivity vedantu.comslideshare.net
Quantitative AccuracyProvides precise and reproducible results vedantu.com
Multi-UtilityEffective across a broad spectrum of clinical and research applications vedantu.com

Despite its high sensitivity and accuracy, a notable limitation of RIA is the requirement for strict handling protocols due to the use of radioactive materials nasetjournal.comvedantu.com. Furthermore, like other immunoassays, RIA can sometimes exhibit cross-reactivity with structurally similar compounds, which may affect selectivity, particularly at very low concentrations nih.gov.

Time-Resolved Fluoroimmunoassay (TR-FIA)

Time-Resolved Fluoroimmunoassay (TR-FIA) is an advanced immunoassay technique that leverages the unique photophysical properties of lanthanide chelates, such as europium (Eu3+), as labels. The method's principle involves a competitive or sandwich immunoassay format where, after the immunoreactions, the bound fraction of the labeled antiserum is quantified. This is achieved by dissociating the Eu3+ ions in a fluorescence-enhancement solution, followed by the measurement of their long-lived, time-resolved fluorescence using a dedicated fluorometer. This approach significantly reduces background interference, leading to high sensitivity nih.govresearchgate.netresearchgate.net.

A TR-FIA method has been developed for the detection of unconjugated estrogens in human urine, using 17β-estradiol as a representative analyte due to its structural similarity to this compound nih.gov. TR-FIA is considered a valuable alternative to traditional radioimmunoassay (RIA) and automated fluorometric assays for total estrogen, offering several practical advantages nih.gov.

Table 3: Performance Characteristics of Time-Resolved Fluoroimmunoassay (TR-FIA) for Estrogens

CharacteristicValue/Observation (for 17β-estradiol or related compounds)Source
Detection Limit24 pmol/L (approx. 6.9 pg/mL) for 17β-estradiol nih.gov
Analytical RangeUp to 1.8 nmol/L (approx. 519 ng/mL) for 17β-estradiol nih.gov
Intra-assay VariationTypically < 10%; 4.5% to 9.0% (for zeranol) researchgate.netresearchgate.net
Inter-assay Variation8.1% to 13.6% (for zeranol) researchgate.net

Key advantages of TR-FIA include shorter counting times, the use of non-radioactive and stable reagents, and the potential for greater automation, making it a highly selective and efficient method for estrogen analysis nih.govresearchgate.net.

Sample Preparation and Extraction Techniques

Effective sample preparation and extraction are critical preliminary steps in the accurate analysis of chemical compounds like this compound, especially when dealing with complex matrices such as biological fluids, environmental water, or soil. Estrogens are often present at very low concentrations and their moderate hydrophobicity and low water solubility (0.8–13.3 mg/L) can make their extraction challenging, while other co-existing compounds can interfere with quantitative analysis researchgate.netnih.govacs.org.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a foundational sample preparation technique based on the differential solubility of an analyte between two immiscible liquid phases. The target compound partitions from one solvent into another, allowing for its isolation from a complex matrix researchgate.net. For steroids, including this compound, their lipid solubility is a key property exploited in LLE frontiersin.org.

LLE has been a traditional method for isolating steroids from biological tissues, such as brain tissue and serum frontiersin.orgthermofisher.com. It is also effectively applied for the extraction of estrogens from environmental water samples mdpi.comrsc.orgnih.gov. Common organic solvents used in LLE for estrogens include diethyl ether, methyl tert-butyl ether (MTBE), dichloromethane, and mixtures such as chloroform and methanol frontiersin.orgresearchgate.netthermofisher.com.

Table 4: Liquid-Liquid Extraction (LLE) Performance for Estrogens

MatrixEstrogen AnalyteSolvent(s)Recovery/EfficiencyDetection Limit (LOD)Relative Standard Deviation (RSD)Source
Soil (bentonite)17β-estradiolDiethyl ether45%-- nih.gov
Soil (silt loam)17β-estradiolDiethyl ether57%-- nih.gov
Brain Tissue (SPO4 solution)Estradiol (radiolabeled)Ether93.4%-- frontiersin.org
Brain Tissue (SPO4 solution)Estradiol (radioinert)Ether86.2%-- frontiersin.org
Environmental WaterEstrogens (incl. This compound)Magnetic Ionic Liquids>98%0.2 μg/L (for E3, E2)<5.0% mdpi.comnih.gov
SerumEstrogens (incl. This compound)MTBE-1 pg/mL (calibration curve range)- thermofisher.com

These findings demonstrate LLE's utility in isolating this compound and other estrogens, with varying efficiencies depending on the matrix and solvent system.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a versatile chromatographic technique widely employed for the selective isolation, cleanup, and preconcentration of analytes from complex samples prior to instrumental analysis. It operates by selectively adsorbing target compounds onto a solid sorbent material, followed by their elution with an appropriate solvent, thereby separating them from matrix interferences researchgate.netresearchgate.net.

SPE is a frequently used method for the extraction and enrichment of estrogens, including this compound, from diverse matrices such as groundwater, surface water, wastewater, and biological samples like serum and milk researchgate.netacs.orgresearchgate.netmdpi.comresearchgate.netuoa.gr. A variety of sorbent materials are utilized, including conventional C18 cartridges researchgate.netresearchgate.net, chemically modified carbon cryogel (CC) researchgate.netresearchgate.net, and advanced materials like molecularly imprinted polymers (MIPs) researchgate.netmdpi.com. Hydrophilic-lipophilic copolymers have also been successfully applied uoa.gr.

Optimization of SPE protocols typically involves fine-tuning parameters such as the mass of the adsorbent, the volume and pH of the sample, and the type and volume of the elution solvent researchgate.netresearchgate.net. For estrogen analysis, a solution pH of 9.0 and methanol as an eluent have been identified as optimal in certain studies researchgate.net.

Table 5: Solid-Phase Extraction (SPE) Performance for Estrogens

MatrixEstrogen AnalyteSorbent TypeRecovery/EfficiencyDetection Limit (LOD)Precision (RSD)Source
Water SamplesEstrogens (incl. This compound)Carbon Cryogel82–95%2.63–6.36 ng/L0.25–12.69% researchgate.netresearchgate.net
Water SamplesEstrogens (incl. This compound)MIPs79–101%0.0182–0.0898 μg/mL- mdpi.com
Water SamplesEstrogens (incl. This compound)MIPs (Fe3O4@SiO2@mSiO2)85–95%-<6% mdpi.com
Brain TissueEstradiolCombined LLE/SPE76% (radiolabeled), 89.5% (radioinert)-- frontiersin.org
Meat and FishHormones (incl. Estrogens)Hydrophilic-lipophilic copolymer90–105%0.4–15 ng/kg≤7% uoa.gr

SPE significantly contributes to achieving high recovery rates and low detection limits, making it an indispensable technique for the precise quantification of this compound in diverse and challenging sample matrices.

Advanced Extraction Methods (e.g., Ultrasonication, Microwave-Assisted)

Beyond conventional techniques, advanced extraction methods such as ultrasonication and microwave-assisted extraction have emerged as "green" and highly efficient alternatives for isolating chemical compounds like this compound. These methods offer notable advantages, including reduced extraction times, enhanced efficiency, and lower energy consumption compared to traditional approaches uoa.grtesisenred.netresearchgate.netmdpi.commicrobiologyjournal.orgigi-global.com. They are particularly beneficial for extracting analytes from complex sample matrices.

Ultrasonication (Ultrasound-Assisted Extraction - UAE): The principle of Ultrasound-Assisted Extraction (UAE) involves the application of ultrasound energy to the sample. This energy generates acoustic cavitation, leading to the formation and collapse of microscopic bubbles within the solvent. This cavitation effect causes cell wall disruption and enhances mass transfer, thereby facilitating the release of target analytes, such as hormones, into the extraction solvent researchgate.netmdpi.com. While direct this compound-specific data for UAE is limited in the provided literature, UAE has been successfully applied to extract various phytochemicals and hormones from different matrices uoa.grresearchgate.net. Studies have shown that UAE can significantly increase the yield of compounds and reduce extraction times compared to conventional methods, highlighting its simplicity and environmental friendliness researchgate.netmicrobiologyjournal.org.

Microwave-Assisted Extraction (MAE): Microwave-Assisted Extraction (MAE) operates on the principle of microwave energy absorption by the moisture present within the sample matrix. This absorption leads to rapid heating, causing the swelling and rupture of plant or tissue cells. This cellular disruption subsequently enhances the release of bioactives and hormones into the extraction solvent mdpi.com. MAE has been employed for extracting hormones from animal tissue samples and is recognized for its efficiency in extracting phytochemicals uoa.grmdpi.commicrobiologyjournal.org. Research indicates that MAE can substantially shorten extraction times and achieve higher extraction yields compared to conventional techniques, often resulting in extracts with higher purity mdpi.commicrobiologyjournal.org.

These advanced extraction methods represent a significant step forward in sample preparation for this compound analysis, offering more sustainable and efficient alternatives for isolating the compound from challenging matrices.

Biophysical and Spectroscopic Approaches for Receptor Studies

Single Molecule Spectroscopy

Single Molecule Spectroscopy (SMS) offers a powerful approach to investigate the intricate details of cofactor binding and regulation within the Estrogen Receptor (ER) at an individual molecular level. amherst.edu This high-resolution technique enables researchers to observe discrete molecular events, providing unique insights into the dynamic interactions between this compound and its target receptors. For instance, SMS has been employed to study the regulation of the Estrogen Receptor by calmodulin, a process that can be similarly explored to understand this compound's specific influence on receptor activity. amherst.edu Furthermore, Surface-enhanced Raman spectroscopy (SERS), a highly sensitive analytical technique, facilitates the detection of single molecules and has been successfully applied in the sensitive detection of estrogens, including this compound, underscoring the utility of single-molecule approaches in comprehensive this compound research. mdpi.com

Fluorescence Polarization Spectroscopy

Fluorescence Polarization Spectroscopy (FPS) is a highly effective method for quantitatively assessing the binding of molecules, including this compound, to target proteins such as the Estrogen Receptor. amherst.eduthermofisher.com This technique operates by measuring changes in the rotational diffusion of a fluorescently labeled ligand when it binds to a larger molecule. When a small, rapidly rotating fluorescent estrogen analogue is displaced from the ER by a competing ligand, such as this compound, a measurable decrease in fluorescence polarization occurs. amherst.eduthermofisher.com FPS allows for the real-time observation of both the formation and dissociation kinetics of hormone-binding site complexes, even at very low concentrations (nanogram per nanoliter range) and over rapid timescales (down to a fraction of a second). nih.gov The methodology has been widely adopted for screening endocrine-disrupting chemicals (EDCs) and evaluating their binding affinity to ERs, making it directly applicable to understanding this compound's interactions and relative potency. bmbreports.org For example, fluorescein-labeled estradiol has been utilized in FPS to study ligand binding to estrogen receptors, and analogous approaches can be applied to this compound or its fluorescent derivatives. thermofisher.com

Omics-Based Methodologies

Omics-based methodologies, including transcriptomics, proteomics, and metabolomics, offer comprehensive, high-throughput analyses of biological systems, providing a holistic view of this compound's impact at molecular and cellular levels.

Transcriptomics, encompassing techniques such as DNA microarrays and RNA sequencing (RNA-seq), provides a global perspective on gene expression changes induced by chemical compounds like this compound. protocols.io These methodologies enable researchers to profile the entire transcriptome in the presence or absence of this compound, thereby identifying genes whose expression levels are altered. protocols.io RNA-seq, in particular, offers superior sensitivity and broader coverage of the transcriptome, including non-coding RNAs, compared to traditional microarrays, positioning it as a powerful tool for detailed this compound-induced gene expression studies. researchgate.netnih.gov When combined with chromatin immunoprecipitation sequencing (ChIP-seq), transcriptomic data can help differentiate between direct and indirect target genes of this compound's action. protocols.io While many studies in this field have focused on estradiol (E2), similar transcriptomic analyses are directly applicable to this compound to elucidate its unique gene regulatory networks. For instance, research on E2 has shown that approximately 3,000 protein-coding transcripts can be rapidly regulated in MCF-7 cells, representing a substantial portion of the expressed genes. nih.gov Applying these advanced transcriptomic methods to this compound can reveal its specific effects on gene expression in various cell types and physiological contexts.

Proteomics in this compound Research: Proteomics involves the large-scale investigation of proteins, including their expression, post-translational modifications, and interactions, thereby providing insights into the functional consequences of this compound's biological activity. mdpi.com Mass spectrometry-based proteomics, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a primary technique utilized for identifying and quantifying proteins. mdpi.commdpi.comfrontiersin.org While a significant portion of research in this area has concentrated on 17β-estradiol (E2), the underlying principles and techniques are directly transferable to this compound studies. For example, proteomic analyses have been employed to identify target protein pathways activated by E2 in Alzheimer's disease mouse models, revealing changes in proteins like MAP1A and hemoglobin α. nih.gov Similarly, proteomic profiling of mouse seminal vesicles treated with E2 identified 133 significantly regulated proteins linked to immune function, endocrine disruption, and metabolism, suggesting potential biomarkers for estrogenicity. mdpi.com As a weaker estrogen, this compound is expected to induce similar, though potentially less potent, proteomic shifts, and these methodologies are crucial for mapping its specific protein targets and pathways. Notably, the anti-inflammatory lipid Lipoxin A4 (LXA4) has been observed to exhibit antiestrogenic potential similar to this compound by influencing protein regulation. frontiersin.org

Metabolomics in this compound Research: Metabolomics is the comprehensive study of metabolites, which are the small molecules involved in metabolic pathways, offering a dynamic snapshot of the physiological state and biochemical responses to compounds such as this compound. mdpi.com LC-MS/MS serves as a key analytical platform for conducting metabolomic studies. mdpi.comnih.govresearchgate.net Metabolomic strategies have been instrumental in understanding the impact of estrogen on various biological processes. For instance, metabolomics has been utilized to explore the correlation and underlying mechanisms between low estrogen levels and postmenopausal hypertension, identifying specific metabolic changes in aortic tissue. elifesciences.org Studies involving 17β-estradiol have demonstrated its capacity to alter metabolite concentrations, such as increasing NAD+ and 1-methylnicotinamide (1-MNA) in synovial fibroblasts derived from rheumatoid arthritis patients, thereby indicating a role in mitigating inflammation. mdpi.comresearchgate.net Furthermore, metabolomic analysis has revealed alterations in pentose phosphate pathway (PPP) intermediates in endometrial tissues of infertility patients following estrogen treatment, establishing a link between estrogen and cell proliferation via this pathway. nih.gov Applying metabolomics to this compound research can elucidate its unique metabolic fingerprints and how it specifically influences cellular metabolism in diverse physiological and pathological contexts.

Transcriptomics (e.g., DNA Microarrays, RNA Sequencing)

Computational and Cheminformatics Approaches

Computational and cheminformatics approaches provide powerful tools for predicting and understanding the interactions of this compound with biological targets, complementing experimental research.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational and cheminformatics approach that establishes a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.comresearchgate.net In the context of this compound research, QSAR is extensively applied to predict and understand its binding affinity to estrogen receptors (ERα and ERβ) and other relevant target proteins. mdpi.comoup.comnih.gov QSAR models utilize various molecular descriptors, including hydrophobic, steric (e.g., molecular volume), and electronic chemical descriptors (e.g., energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)), to correlate specific structural features with observed biological activity. researchgate.net For estrogens, QSAR models, particularly those based on Comparative Molecular Field Analysis (CoMFA), have demonstrated strong correlations and predictive capabilities for relative binding affinities (RBAs) to ERα and ERβ. mdpi.comnih.gov this compound, for example, has been shown to possess a preferential binding affinity for human ERβ over ERα, a distinction that QSAR modeling can help elucidate by identifying the precise structural determinants that favor this differential binding. oup.com Beyond receptor binding, QSAR has also been employed to model this compound's influence on enzymes, such as CYP1A1, focusing on its role in inhibiting the transformation of estradiol to mutagenic metabolites. mdpi.com This highlights QSAR's broad utility in predicting not only receptor interactions but also the metabolic pathways influenced by this compound.

Relative Binding Affinities (RBA) of this compound for Human Estrogen Receptors wikipedia.orgoup.com

CompoundERα RBA (% of Estradiol)ERβ RBA (% of Estradiol)Preferential Binding
Estradiol100%100%None
This compound11.3%17.6%ERβ

Molecular Docking and Dynamics Simulations for Receptor Binding

Molecular docking and dynamics simulations are powerful computational tools employed to investigate the binding interactions of this compound with its target receptors. Molecular docking predicts the preferred orientation of a ligand, such as this compound, within a receptor's binding site, thereby characterizing the binding modes and key interactions plos.org. For instance, studies have utilized molecular docking to analyze this compound's binding to the G protein-coupled estrogen receptor (GPER). These assays have shown that this compound accommodates within the GPER ligand binding pocket, forming specific interactions. researchgate.net

Table 1: Key Amino Acid Interactions of this compound with GPER Ligand Binding Pocket researchgate.net

Interaction TypeAmino Acid Residues Involved
Van der WaalsVal116, Met133, Leu137, Phe206, Phe208, Phe278, Ile279, Ile308, Val309, Phe314
Hydrogen BondsTyr123, Gln138, Asp210, Glu275

Beyond static docking, molecular dynamics (MD) simulations provide a dynamic perspective by simulating the time-dependent behavior of the receptor-ligand complex. These simulations reveal conformational fluctuations within estrogen receptors (ERs) upon ligand binding biorxiv.orgacs.org. Research indicates that antagonist-bound complexes tend to exhibit increased structural fluctuations compared to agonist-bound complexes biorxiv.org. MD simulations contribute to understanding the stability and conformational changes that occur when this compound or other estrogens bind to ERα and ERβ, which are known to exhibit similar affinities for endogenous hormones including this compound frontiersin.orgfrontiersin.org. These dynamic analyses offer critical information regarding the stability and functional implications of this compound-receptor interactions biorxiv.orgacs.orgmdpi.comtandfonline.com.

Predictive Modeling of this compound Receptor Interactions

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) analysis, plays a significant role in understanding and forecasting this compound's interactions with its receptors. QSAR models establish mathematical relationships between a chemical's molecular structure and its biological activity, such as receptor binding affinity oup.comresearchgate.net. These models can be based on either two-dimensional or three-dimensional molecular descriptors oup.com.

Computational approaches, including machine learning algorithms, have been successfully applied to predict estrogen receptor alpha (ERα) activity. For example, a study evaluating 27 machine learning models identified linear discriminant analysis (LDA) as a highly effective predictive approach for ERα activity. This model achieved an accuracy of 89.4% and an F1 score of 0.93, demonstrating its robust predictive efficacy. mdpi.com

Table 2: Performance Metrics of a Predictive Model for ERα Activity mdpi.com

Model TypeAccuracyF1 Score
Linear Discriminant Analysis (LDA)89.4%0.93

Feature importance analysis in these models has revealed that both topological and physicochemical descriptors, notably FractionCSP3 and AromaticProportion, are pivotal in determining potential binding to ERα mdpi.com. Furthermore, studies have shown that this compound (16α-hydroxyestradiol) exhibits a preferential binding affinity for ERβ over ERα, in contrast to estradiol, which binds with similar high affinities to both subtypes oup.com. Collaborative efforts, such as the Collaborative Estrogen Receptor Activity Prediction Project (CERAPP), integrate various computational models, including QSAR and docking, to predict the ER activity of a vast number of chemicals, thereby prioritizing them for further evaluation europa.eunih.gov.

Isotopic Labeling Techniques for Metabolic Pathway Tracing (e.g., 13C-labeled nutrients)

Isotopic labeling techniques, particularly those utilizing stable isotopes like Carbon-13 (¹³C), are indispensable for tracing the metabolic pathways of compounds such as this compound and its precursors. These methods allow researchers to follow the fate of specific atoms through complex biochemical reactions, providing insights into metabolic turnover rates and the direction of metabolic fluxes researchgate.netnih.govmpg.de.

The application of ¹³C-labeled nutrients enables the precise tracking of nutrient utilization, protein metabolism, and cellular signaling pathways slideshare.net. For example, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to kinetically study glucose metabolism. This technique allows for the measurement of glucose consumption, lactate production, and the incorporation of ¹³C into various metabolites, including glutamate, alanine, and glycogen, with high temporal resolution nih.gov.

Detailed research findings from stable isotope tracer analyses using ¹³C-labeled glucose have confirmed increased metabolic fluxes through key pathways such as aerobic glycolysis, alanine synthesis, and the tricarboxylic acid (TCA) cycle jci.org. This capability is crucial for understanding how metabolic pathways are altered under different physiological conditions or in response to specific hormonal influences. While ¹³C-labeled this compound itself is not as commonly discussed as ¹³C-labeled estrone for commercial availability in clinical mass spectrometry and metabolic research, the principles of isotopic tracing are broadly applicable across steroid hormones to elucidate their complex metabolic transformations isotope.com. The use of ¹³C-labeled compounds provides an unparalleled level of detail in mapping the intricate metabolic networks associated with this compound and related estrogens.

Future Directions and Emerging Research Avenues for Estriol

Unraveling Complexities of Estriol Signaling Networks and Cross-Talk

Understanding the intricate signaling networks and cross-talk involving this compound is a critical area for future research. Estrogen receptor (ER) signaling, which includes both genomic (nuclear) and non-genomic (membrane and cytoplasmic) activities, is highly complex and interacts with various growth factor and kinase signaling pathways. researchgate.netoup.com This cross-talk is particularly significant in contexts like endocrine resistance in certain cancers. researchgate.netnih.gov

Future studies should focus on:

Identifying novel interaction partners: Beyond the classical estrogen receptors (ERα and ERβ), research needs to identify other proteins or pathways that this compound might directly or indirectly modulate. This includes exploring interactions with membrane-bound ERs and G-protein coupled receptors, which can rapidly influence cell signaling. nih.govfrontiersin.org

Elucidating non-genomic actions: While genomic actions of ERs are well-understood, the rapid, non-genomic effects of estrogens, including this compound, require further characterization. frontiersin.orgmdpi.com Research could investigate how this compound triggers rapid signaling cascades, such as those involving MAPK, PI3K, and Src kinase pathways, and their physiological consequences. frontiersin.orgphysiology.org

Mapping context-dependent signaling: The effects of this compound can vary significantly depending on the cellular context, tissue type, and the presence of other hormones or growth factors. Future research should aim to map these context-dependent signaling nuances, potentially using advanced cell culture models that mimic physiological environments more closely. acs.org

Investigating cross-talk with other endocrine and metabolic pathways: this compound's interactions with pathways like the insulin-like growth factor (IGF) signaling, PI3K/AKT, and NOTCH signaling are areas of ongoing interest, particularly in the context of disease progression and therapeutic resistance. oup.comnih.gov A deeper understanding of these interactions could reveal novel therapeutic targets.

High-Throughput Screening Approaches for Novel this compound Modulators

High-throughput screening (HTS) is crucial for identifying novel compounds that modulate this compound's activity or its associated signaling pathways. This approach allows for the rapid evaluation of a large number of chemicals, which is essential for discovering new therapeutic agents or environmental endocrine disruptors. nih.govoup.com

Key directions for HTS in this compound research include:

Development of advanced cellular models: Creating and optimizing stable cell lines with integrated this compound-responsive reporter systems, potentially incorporating coactivators or specific receptor isoforms, will enhance the sensitivity and specificity of HTS assays. nih.govresearchgate.net

Quantitative HTS (qHTS) for dose-response characterization: Moving beyond simple agonist/antagonist identification, qHTS can provide detailed dose-response curves, allowing for a more nuanced understanding of compound potency and efficacy. nih.gov

Integration of gene expression profiling: Utilizing gene expression biomarkers in HTS can accurately predict ERα modulation, providing a more comprehensive molecular readout of compound effects. oup.com This involves analyzing changes in gene expression profiles in response to this compound or its modulators.

Screening for selective modulators: Future HTS efforts should aim to identify compounds that selectively modulate this compound's interaction with specific ER subtypes (ERα vs. ERβ) or its non-genomic pathways, potentially leading to more targeted therapies with fewer side effects.

Utilization of 3D cell culture and organ-on-a-chip models: While monolayer cultures are standard for HTS, more physiologically relevant 3D models and organ-on-a-chip systems can better predict in vivo responses of ER modulators, improving the translational potential of HTS findings. acs.org

Advanced Analytical Techniques for Low-Level this compound Detection in Complex Matrices

Accurate and sensitive detection of this compound, especially at low concentrations in complex biological and environmental matrices, remains a significant analytical challenge. This compound is often present at trace levels, and samples require extensive pre-treatment. researchgate.netnih.gov

Future research in this area should focus on:

Enhancing sensitivity and selectivity of mass spectrometry (MS) techniques: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are currently the most sensitive and reliable methods for estrogen detection, offering detection limits as low as 0.1 ng/L. mostwiedzy.plmst.dk Further research is needed to achieve even lower detection limits, ideally below 0.1 ng/L, particularly for environmental monitoring. mst.dk

Improving sample preparation and clean-up: Complex matrices like biological fluids (serum, plasma, urine, saliva) and environmental samples (water, sewage sludge) require robust extraction and clean-up procedures to minimize matrix effects and ion suppression. researchgate.netnih.govmostwiedzy.plnih.gov Advances in solid-phase extraction (SPE) and other microextraction techniques are crucial. researchgate.netmostwiedzy.plnih.gov

Developing rapid and automated methods: The demand for high-throughput analysis necessitates the development of faster, more automated analytical workflows to handle a large number of samples efficiently. nih.gov

Exploring novel ionization techniques and MS technologies: Research into new ionization modes, such as atmospheric pressure photoionization (APPI), and advanced MS technologies like time-of-flight (TOF-MS) or linear ion trap (LIT-MS), could further improve sensitivity and identification capabilities. mostwiedzy.plnih.gov

Addressing challenges in conjugated this compound detection: this compound is often excreted as conjugates. Developing more efficient deconjugation techniques or direct analytical methods for conjugated forms is important for assessing total this compound levels. mostwiedzy.plmst.dk

Systems Biology Approaches to this compound's Integrated Physiological Roles

Systems biology offers a holistic paradigm to understand this compound's integrated physiological roles by analyzing complex interactions across multiple biological scales. nih.govbioscientifica.comoup.commdpi.com This approach moves beyond reductionist studies to model how this compound influences and is influenced by various biological networks. nih.govbioscientifica.comoup.com

Future directions for applying systems biology to this compound include:

Multi-omics data integration: Integrating data from transcriptomics (RNA-Seq), cistromics (ChIP-Seq), proteomics, and metabolomics will provide a comprehensive view of this compound's effects on gene expression, protein interactions, and metabolic pathways. jove.com This allows for the identification of novel molecular mechanisms and gene regulatory circuits. jove.com

Computational modeling and simulation: Developing mathematical and computational models to simulate this compound's signaling networks and predict its effects on cellular and physiological processes. nih.govbioscientifica.com These models can help identify critical control points and predict responses to perturbations. nih.govbioscientifica.com

Network analysis: Identifying and characterizing the complex interacting networks (e.g., genetic, metabolic, immunological) that this compound influences. oup.commdpi.com This can reveal emergent properties of the system that are not apparent from studying individual components. oup.commdpi.com

Understanding integrated physiological responses: Applying systems biology to understand this compound's role in complex physiological processes beyond reproduction, such as its potential involvement in metabolic regulation, neuroprotection, and immune modulation, by considering its interactions with other hormones and signaling molecules. jove.com

Translational systems biology: Using systems biology to identify potential biomarkers for this compound-related conditions and to predict patient responses to this compound-based therapies, moving towards personalized medicine approaches.

Deeper Exploration of Evolutionary and Comparative Aspects of this compound Signaling

Exploring the evolutionary and comparative aspects of this compound signaling provides crucial insights into the origins and diversification of estrogenic pathways and receptors. nih.govmdpi.comresearchgate.net

Key areas for future exploration include:

Phylogenetic analysis of estrogen receptors: Further investigation into the evolution of ERα and ERβ, and other steroid receptors (SRs), across diverse species, including invertebrates and early vertebrates. nih.govmdpi.comresearchgate.net This can shed light on when and how this compound's specific interactions with these receptors evolved.

Functional characterization in non-mammalian models: Studying this compound's roles and signaling mechanisms in a wider range of organisms, such as fish (which have distinct ERβ forms) and amphioxus (where ERs may not be activated by classical estrogens), can reveal conserved and divergent aspects of estrogen signaling. nih.govmdpi.comresearchgate.networldscientific.comnih.gov

Evolution of estrogen biosynthesis pathways: Investigating the evolutionary history of enzymes involved in this compound synthesis, such as cytochrome P450 aromatase (CYP19), to understand how the production of this compound and other estrogens diversified. nih.govnih.gov

Comparative endocrinology of this compound's physiological roles: Examining the diverse physiological functions of this compound across different species, particularly in contexts like reproduction, development, and environmental adaptation, to understand its adaptive significance.

Identifying ancestral signaling mechanisms: Reconstructing ancestral steroid receptors and their ligand binding properties to understand the primordial functions of estrogen signaling before the emergence of specific this compound-ER interactions. researchgate.net

Q & A

Q. What methodological considerations are critical for accurate salivary estriol measurement in longitudinal studies?

Salivary this compound quantification requires validated ELISA protocols with sensitivity thresholds (1–5 pg/mL) to detect low concentrations in non-pregnant individuals. Key steps include:

  • Sample collection : Use passive drool or synthetic swabs to avoid interference .
  • Assay validation : Ensure intra- and inter-assay CVs <15% and confirm parallelism between serial dilutions and standard curves .
  • Storage : Freeze samples at -80°C to prevent degradation. Correlation between serum and salivary this compound is strong (r = 0.87), reflecting unbound hormone levels .

Q. How do this compound levels in amniotic fluid versus maternal plasma inform fetal well-being assessments?

Amniotic fluid this compound (unconjugated) reflects fetal hepatic and placental metabolism, while maternal plasma measures total this compound (bound + unbound). Discrepancies arise due to:

  • Fetal kidney maturation : Unconjugated this compound decreases in amniotic fluid late-term due to delayed fetal conjugation capacity .
  • Diagnostic thresholds : Amniotic fluid this compound <15th percentile for gestational age signals placental insufficiency, but combined use with ultrasonography improves specificity .

Q. What statistical methods are recommended for analyzing this compound-birthweight correlations in obstetric studies?

Linear regression models (e.g., Birthweight = 21.5 + 0.608 × this compound) explain ~37% of variance ( = 0.372), necessitating residual analysis to identify outliers and covariates (e.g., maternal BMI, gestational diabetes) . Use SAS/PROC REG or OpenEpi for sensitivity testing .

Q. Why is this compound monitoring alone insufficient for predicting preterm labor?

While low salivary this compound (<121 pg/mL) correlates with preterm risk, confounding factors (e.g., maternal stress, diurnal variation) limit specificity. Multi-marker panels (e.g., cervical length, fetal fibronectin) are recommended .

Advanced Research Questions

Q. How do contradictory findings on this compound’s estrogenic potency inform receptor interaction models?

this compound exhibits weak genomic activity (1/100th of estradiol) but strong non-genomic signaling via membrane-bound ERα/ERβ. For example, in pituitary cells, this compound rapidly activates MAPK pathways, suggesting context-dependent potency . Experimental designs must differentiate genomic (long-term) vs. non-genomic (acute) responses using ER antagonists (e.g., ICI 182,780) .

Q. What experimental models validate this compound’s neuroprotective effects in autoimmune diseases?

Murine experimental autoimmune encephalomyelitis (EAE) models show this compound (2.5 mg/day) reduces demyelination by downregulating pro-inflammatory cytokines (e.g., TNF-α, IFN-γ) and enhancing regulatory T cells. Clinical trials in MS patients replicate these findings, with this compound (8 mg/day) improving cognitive scores (p < 0.05) .

Q. How do this compound conjugation dynamics in amniotic fluid challenge diagnostic interpretations?

Unconjugated this compound dominates amniotic fluid in early pregnancy (maternal origin), shifting to conjugated forms post-20 weeks (fetal origin). Ratios <0.15 after 28 weeks indicate impaired fetal liver function, but require LC/MS-MS validation to distinguish maternal vs. fetal contributions .

Q. What mechanisms explain this compound’s tissue-selective effects in hormone replacement therapy (HRT)?

this compound’s preferential binding to ERβ in vaginal epithelium alleviates atrophy without stimulating endometrial hyperplasia. In contrast, its weak ERα activation in breast tissue reduces cancer risk compared to estradiol. Topical administration minimizes systemic exposure, critical for HRT safety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Estriol
Reactant of Route 2
Estriol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.